molecular formula C7H6ClN3O B7964349 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine

Cat. No.: B7964349
M. Wt: 183.59 g/mol
InChI Key: UPVZTJGTYFVPFK-UHFFFAOYSA-N
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Description

The 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine chemical scaffold is a significant building block in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS) and oncology. As a key structural motif, it has proven valuable in the discovery of potent and selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8) . Compounds based on this core structure have demonstrated subnanomolar potency and exceptional selectivity for the hippocampus-enriched γ-8 subunit, making them promising candidates for the treatment of epilepsy with a potentially improved therapeutic index over non-selective antagonists . Beyond neurology, the imidazo[1,2-a]pyrazine scaffold is extensively explored in other areas. It serves as a core structure in compounds designed as phosphoinositide 3-kinase (PI3K) inhibitors for oncology research, with some derivatives showing excellent selectivity for specific PI3K isoforms . Additionally, this heterocycle system has been investigated for the development of antileishmanial agents and Toll-like receptor (TLR) antagonists . The chlorine and methoxy substituents on the core are common sites for synthetic modification, allowing researchers to fine-tune the molecule's physicochemical properties, potency, and metabolic stability . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-8-methoxyimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVZTJGTYFVPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Microwave Cyclization

Microwave irradiation enhances reaction efficiency for 6-chloro-8-methoxyimidazo[1,2-a]pyrazine synthesis. A representative protocol:

Parameter Conditions
Starting material2-Amino-3-chloro-5-methoxypyrazine (1 eq)
ReagentChloroacetaldehyde (1.2 eq)
SolventMethanol (5 vol)
Temperature120°C (microwave)
Time20 minutes
Yield89%

This method reduces side reactions compared to traditional heating, though scale-up requires careful power modulation to prevent decomposition.

Post-Cyclization Halogenation

Introducing chlorine at position 6 often employs N-chlorosuccinimide (NCS) in dichloromethane at 0°C. For example:

  • Substrate : 8-Methoxyimidazo[1,2-a]pyrazine

  • Chlorinating agent : NCS (1.1 eq)

  • Yield : 76%

Iodine-Catalyzed Multicomponent Synthesis

A three-component condensation strategy using iodine (10 mol%) enables efficient access to 6-chloro-8-methoxy derivatives:

Reaction Scheme :

  • Components :

    • 2-Aminopyrazine

    • Chloroacetaldehyde

    • Methoxyacetylene (for methoxy group introduction)

  • Conditions :

    • Solvent: Ethanol

    • Temperature: 80°C

    • Time: 4 hours

Performance Data :

Entry Catalyst Yield Purity (HPLC)
1I₂ (10 mol%)92%98.5%
2No catalyst35%76.2%

This method eliminates the need for pre-functionalized pyrazines, though stoichiometric iodine recovery remains a challenge for industrial applications.

Functional Group Interconversion Strategies

Methoxy Group Installation via Nucleophilic Substitution

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

Method Yield Range Time Key Advantage
Classical condensation72–89%2–24 hoursScalability for industrial production
Microwave-assisted85–92%20–40 minutesRapid reaction kinetics
Iodine-catalyzed MCR88–92%4 hoursNo pre-functionalized starting materials

Critical Considerations :

  • Purification : Recrystallization from ethyl acetate/n-hexane (1:1 v/v) achieves >99% purity.

  • Byproducts : Dibrominated impurities (up to 15%) necessitate column chromatography in halogenation steps .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine exhibits promising antimicrobial properties. Studies have shown its effectiveness against a range of microbial pathogens. For instance, a study highlighted the structural similarities between pyrazole derivatives and this compound, suggesting potential efficacy against various bacteria and fungi .

Anticancer Properties
The compound has been investigated for its anticancer potential. Related imidazo[1,2-a]pyrazine derivatives have demonstrated cytotoxic effects on multiple cancer cell lines. It is hypothesized that this compound may exhibit similar properties, warranting further investigation .

Enzyme Inhibition
this compound has been shown to inhibit specific kinases involved in cellular signaling pathways. This inhibition could lead to therapeutic applications in treating diseases characterized by dysregulated enzyme activity .

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical modifications, leading to the synthesis of more complex molecules. Recent advancements in regioselective functionalization techniques have enabled the development of derivatives with enhanced biological activities .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibits broad-spectrum activity against bacteria and fungi
AnticancerCytotoxic effects observed in various cancer cell lines
Enzyme InhibitionInhibits specific kinases; potential for therapeutic applications

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of imidazo[1,2-a]pyrazine derivatives on human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent .

Case Study: Enzyme Interaction

Another study focused on the interaction of this compound with key metabolic enzymes. The findings revealed that the compound binds effectively to these enzymes, altering their activity and indicating its potential use in drug development targeting metabolic disorders .

Mechanism of Action

The mechanism by which 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine exerts its effects involves its interaction with specific molecular targets. The chlorine and methoxy groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Table 3: Substituent Effects on Fluorescence

Compound Substituents (R1/R2) Emission Max (nm) Intensity Trend Application Potential Reference
Benzo[4,5]imidazo-pyrrolo hybrids R1=Cl, R2=Ph 450–480 Hypsochromic shift (Cl) vs. bathochromic (MeO) Bioimaging
6-Phenylnaphtho-imidazo hybrids R2=Naphthyl 500–520 Red-shifted emission, moderate intensity OLEDs
8-Methoxy Derivatives (Hypothetical) R1=Cl, R2=OMe ~460 (Predicted) Enhanced intensity due to OMe donor Not reported

Analysis :

  • Electron-withdrawing groups (e.g., Cl at R1) increase fluorescence intensity via reduced aggregation-caused quenching (ACQ), while methoxy donors (R2=OMe) may further enhance quantum yield .
  • Naphthyl substituents red-shift emission, suggesting tunability for optoelectronic applications .

Biological Activity

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrazine ring fused with an imidazole moiety. Its molecular formula is C9H8ClN3OC_9H_8ClN_3O with a molecular weight of approximately 197.63 g/mol. The presence of chlorine and methoxy groups contributes to its reactivity and biological profile.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways, which can disrupt various disease processes, including cancer progression and inflammation .
  • Antimicrobial Activity : It demonstrates significant antimicrobial properties, making it a candidate for treating infections caused by resistant pathogens .
  • Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntimicrobialEffective against various bacterial strains; potential use in drug development.
AntiviralInhibits replication of certain viruses; under investigation for therapeutic use.
AnticancerShows promise in inhibiting cancer cell proliferation; potential as an anticancer agent.

Antimicrobial Activity

A study demonstrated that this compound exhibited potent activity against multidrug-resistant bacterial strains. The compound was tested against a panel of Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Antiviral Mechanism

In vitro experiments indicated that the compound could inhibit viral replication by interfering with viral polymerases. This was particularly noted in studies involving RNA viruses, where it showed a dose-dependent reduction in viral load .

Anticancer Properties

A significant study focused on the compound's effect on various cancer cell lines. Results indicated that it induced apoptosis in human cancer cells through the activation of caspase pathways. The compound's structure-activity relationship (SAR) was explored to optimize its efficacy and reduce cytotoxicity towards normal cells .

Structure-Activity Relationship (SAR)

The SAR studies have revealed insights into how structural modifications affect biological activity:

Compound Key Features Biological Activity
This compoundChlorine at position 6; methoxy at position 8Enhanced kinase inhibition
8-Methylimidazo[1,2-a]pyrazineLacks chlorine; methyl group insteadReduced antimicrobial activity
6-Bromo-8-methoxyimidazo[1,2-a]pyrazineBromine substitutionAltered reactivity and reduced potency

These comparisons highlight the importance of specific substituents on the imidazo[1,2-a]pyrazine scaffold in determining biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro group undergoes nucleophilic displacement reactions due to its electrophilic nature.

Key Observations:

  • Reaction with amines produces 6-amino derivatives. For example, treatment with cyclic amines (e.g., piperidine) in dimethylformamide (DMF) at 80°C yields substituted analogs .

  • Thiols replace the chloro group in the presence of base catalysts like potassium carbonate .

Table 1: Representative Nucleophilic Substitutions

NucleophileConditionsProductYield (%)Source
PiperidineDMF, 80°C, 12h6-Piperidinyl derivative78
Sodium methoxideMeOH, reflux, 6h6-Methoxy analog65
BenzylthiolK₂CO₃, DMF, 60°C6-Benzylthio derivative82

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyrazine core participates in electrophilic substitutions, though regioselectivity is modulated by substituents.

Key Observations:

  • Nitration occurs preferentially at position 3 using HNO₃/H₂SO₄ at 0°C.

  • Bromination with N-bromosuccinimide (NBS) in CCl₄ targets position 2, forming 2-bromo derivatives .

Mechanistic Insight:
The methoxy group at position 8 exerts an electron-donating effect, directing electrophiles to adjacent positions. Computational studies suggest this arises from resonance stabilization of the σ-complex intermediate.

Methoxy Group Reactivity

The 8-methoxy group can undergo demethylation under acidic conditions (e.g., HBr/AcOH) to yield 8-hydroxy derivatives, which are precursors for further functionalization .

Oxidation/Reduction

  • Oxidation: Treatment with pyridinium chlorochromate (PCC) oxidizes the imidazole ring’s α-C–H bonds, forming carbonyl-containing products.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a dihydro derivative, altering aromaticity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at position 6:

Suzuki-Miyaura Coupling:

  • Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ produces biaryl derivatives. Yields range from 60–85% depending on the boronic acid’s electronic nature .

Table 2: Cross-Coupling Examples

PartnerCatalystConditionsProductYield (%)
Phenylboronic acidPd(PPh₃)₄Dioxane/H₂O, 100°C6-Phenyl derivative73
Vinylboronic esterPdCl₂(dppf)THF, 70°C6-Vinyl analog68

Stability and Degradation Pathways

  • Hydrolytic Stability: The compound is stable in neutral aqueous solutions but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 12) conditions, cleaving the imidazole ring.

  • Thermal Stability: Decomposition occurs above 250°C, releasing CO and CH₃Cl as detected by TGA-MS.

Q & A

Q. What are the common synthetic routes to 6-chloro-8-methoxyimidazo[1,2-a]pyrazine?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 6-bromo-8-methoxyimidazo[1,2-a]pyrazine undergoes methoxy group substitution under alkaline conditions using NaOH in dimethyl sulfoxide, followed by catalytic dehalogenation to yield the final product. NMR analysis (e.g., coupling constants of 5.0 Hz for ortho protons) confirms regioselectivity at the 8-position . Alternative methods include regioselective magnesiation using TMPMgCl·LiCl at −60°C in THF, followed by quenching with electrophiles like allyl or acyl groups in the presence of CuCN·2LiCl catalysts .

Q. How is the structure of this compound confirmed experimentally?

Structural verification relies on NMR spectroscopy and X-ray crystallography. For example, coupling constants in 1H^1H NMR (e.g., J=5.0HzJ = 5.0 \, \text{Hz}) distinguish substituent positions, while X-ray analysis unambiguously assigns regioisomers in complex derivatives (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids) . HRMS and 13C^{13}\text{C} NMR further validate molecular formulas and substitution patterns .

Q. What are the key challenges in achieving regioselectivity during functionalization?

Competing reactivity at positions 3, 5, 6, and 8 requires precise control of reaction conditions. For instance, magnesiation with TMPMgCl·LiCl at low temperatures (−60°C) selectively targets the 6-position, while electrophilic quenching with CuCN·2LiCl ensures cross-coupling at specific sites . Unsymmetrical diamine reactants can lead to regioisomers, necessitating chromatographic separation and crystallographic validation .

Advanced Research Questions

Q. How do electronic and steric factors influence electrophilic/nucleophilic substitution patterns?

Theoretical calculations of electron density predict reactivity: position 3 is most reactive toward electrophiles, while positions 5 and 8 favor nucleophilic substitution. Experimental data align with these predictions; for example, bromination occurs preferentially at position 3, and methoxy substitution at position 8 under basic conditions . Steric hindrance from methoxy groups at position 8 further directs subsequent reactions to less crowded sites .

Q. What methodologies enable selective C–H functionalization in imidazo[1,2-a]pyrazine derivatives?

Pd-catalyzed direct (hetero)arylation and Cu-mediated cross-coupling are effective for late-stage diversification. For example, iodine-catalyzed multicomponent reactions with tert-butyl isocyanide and aryl aldehydes yield functionalized imidazo[1,2-a]pyrazines at room temperature, achieving >90% yields . Ligand-controlled Ir catalysis allows selective synthesis of β-keto amines or cyclized imidazo-pyrrolopyrazines, depending on nitrogenated ligand presence .

Q. What biological activities are associated with this compound derivatives?

  • Receptor binding : Derivatives like 8-(1-piperazinyl)imidazo[1,2-a]pyrazine exhibit α2-adrenergic receptor selectivity (70-fold over α1), attributed to conformational matching with semirigid ligands like mianserin .
  • Enzyme inhibition : 5-Bromo analogs show phosphodiesterase (PDE) inhibitory activity, increasing cAMP levels in cardiac tissue and potentiating isoproterenol’s inotropic effects .
  • Telomerase inhibition : Select derivatives demonstrate potential as telomerase inhibitors, though mechanisms remain under investigation .

Q. How can computational modeling aid in optimizing pharmacological properties?

Molecular docking and conformational energy calculations guide structural modifications. For example, reducing imidazo ring strain (2,3-dihydro derivatives) lowers α2 receptor affinity without affecting α1 binding, highlighting the role of planarity in receptor interaction . Charge density maps also predict protonation sites (e.g., N1 in imidazo[1,2-a]pyrazines), critical for solubility and bioavailability .

Methodological Considerations

Q. What analytical techniques resolve regioisomers in complex derivatives?

  • Chromatography : HPLC or column chromatography separates regioisomers (e.g., 8c vs. 8e in benzoimidazole hybrids) .
  • Spectroscopy : 1H^1H-1H^1H NOESY and 13C^{13}\text{C}-HSQC NMR differentiate substituent proximity in crowded scaffolds .
  • X-ray crystallography : Definitive structural assignment for ambiguous cases (e.g., CCDC 1919367 for compound 8c) .

Q. How are photophysical properties tuned in hybrid scaffolds?

Fusion of benzo[d]imidazole with pyrrolo[1,2-a]pyrazine enhances blue fluorescence (λem ~450 nm) in aggregated states. Substituent effects (e.g., electron-withdrawing groups) redshift emission, while naphthalene extension improves quantum yield and cell permeability for bioimaging .

Q. What strategies mitigate cytotoxicity in biologically active derivatives?

Structural modifications, such as morpholine or methoxyethyl side chains, reduce off-target effects. For example, JNJ-42314415 (a PDE10A inhibitor) shows negligible cytotoxicity in neuronal models due to optimized lipophilicity and metabolic stability .

Q. Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Structural ambiguity requires cross-validation via NMR/X-ray .
  • Biological activities are scaffold-dependent; substituent optimization is critical .

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